4-cyclopropylidene-1-[(E)-2-phenylethenesulfonyl]piperidine
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Overview
Description
4-cyclopropylidene-1-[(E)-2-phenylethenesulfonyl]piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This compound features a cyclopropylidene group and a styrylsulfonyl group attached to a piperidine ring, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropylidene-1-[(E)-2-phenylethenesulfonyl]piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex.
Introduction of the Cyclopropylidene Group: The cyclopropylidene group can be introduced via a Grignard reaction or a Wittig reaction, depending on the availability of the starting materials.
Attachment of the Styrylsulfonyl Group: The styrylsulfonyl group can be attached through a sulfonylation reaction using appropriate sulfonyl chlorides and base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions and large-scale batch processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-cyclopropylidene-1-[(E)-2-phenylethenesulfonyl]piperidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives
Scientific Research Applications
4-cyclopropylidene-1-[(E)-2-phenylethenesulfonyl]piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-cyclopropylidene-1-[(E)-2-phenylethenesulfonyl]piperidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered heterocycle with one nitrogen atom.
Piperine: An alkaloid found in black pepper with various pharmacological properties.
Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.
Uniqueness
4-cyclopropylidene-1-[(E)-2-phenylethenesulfonyl]piperidine is unique due to its specific structural features, such as the cyclopropylidene and styrylsulfonyl groups, which confer distinct chemical and biological properties compared to other piperidine derivatives .
Properties
IUPAC Name |
4-cyclopropylidene-1-[(E)-2-phenylethenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c18-20(19,13-10-14-4-2-1-3-5-14)17-11-8-16(9-12-17)15-6-7-15/h1-5,10,13H,6-9,11-12H2/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRKYOMXDOOKSY-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1=C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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